3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Description
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 949023-16-9) is a key intermediate in the synthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol and stereochemistry defined as (4S,5R). The compound features a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, and a phenyl group at position 4 on the oxazolidine ring . Its physicochemical properties include a density of 1.291 g/cm³, boiling point of 642.3±55.0 °C, and logP value of 3.59, indicating moderate lipophilicity .
Properties
IUPAC Name |
3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVJYGYJBUIIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a central oxazolidine ring—a five-membered heterocycle containing nitrogen and oxygen—substituted with a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, a phenyl group at position 4, and a carboxylic acid moiety at position 5. The (4S,5R) stereochemistry, as specified in PubChem, is critical for its role in taxane synthesis, where spatial arrangement dictates biological activity.
Role in Cabazitaxel Synthesis
In the patented route to cabazitaxel, this oxazolidine-carboxylic acid acts as a protected intermediate during side-chain coupling to baccatin III. The oxazolidine ring stabilizes reactive functional groups (e.g., amines and carboxylic acids) while enabling regioselective modifications.
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into three components:
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Benzoyl donor : Introduced via acylation.
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4-Methoxyphenyl and phenyl groups : Derived from aryl-substituted β-amino alcohols.
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Carboxylic acid : Incorporated through oxidation or hydrolysis of a precursor ester.
Formation of the Oxazolidine Ring
The oxazolidine core is constructed via cyclization of a β-amino alcohol with benzoyl chloride. For example, reacting (2S,3R)-2-(4-methoxyphenyl)-3-phenyl-3-amino-1-propanol with benzoyl chloride in dichloromethane (DCM) at 0–5°C yields the oxazolidine ring. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion:
The reaction typically achieves >85% yield under anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity:
Polar aprotic solvents like DMF or THF are avoided during acylation to prevent nucleophilic interference.
Stereochemical Control
The (4S,5R) configuration is preserved by:
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Using chiral β-amino alcohol precursors synthesized via Sharpless epoxidation.
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Employing low temperatures (−20°C) during critical steps to minimize racemization.
Purification and Analytical Characterization
Recrystallization
Crude product is purified via recrystallization from a 1:3 ethyl acetate/hexane mixture, increasing purity from 75% to >99%. The process exploits differential solubility of the target compound and byproducts (e.g., unreacted benzoyl chloride).
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, benzoyl and phenyl protons), δ 6.90 (d, J = 8.6 Hz, 4-methoxyphenyl), δ 4.75 (s, oxazolidine H4), δ 3.80 (s, OCH₃).
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IR (KBr): 1740 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (benzoyl carbonyl).
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >99% purity.
Industrial-Scale Production Challenges
Byproduct Formation
Common impurities include:
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Over-acylated products : Mitigated by controlling benzoyl chloride stoichiometry (1.05 equiv).
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Ring-opened intermediates : Suppressed by maintaining pH > 8 during cyclization.
Applications in Pharmaceutical Synthesis
The compound’s primary application lies in cabazitaxel synthesis, where it is coupled to a taxane core via esterification. Key advantages include:
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Stability : The oxazolidine ring resists hydrolysis under physiological conditions.
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Stereochemical fidelity : Ensures correct spatial orientation for anticancer activity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The benzoyl, methoxyphenyl, and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Stereoisomers
Stereochemistry critically influences biological activity and synthetic utility. Key stereoisomers include:
- The (4S,5R) configuration is essential for paclitaxel’s activity, while stereoisomers like (4R,5R) and (4R,5S) exhibit reduced binding affinity to β-tubulin, limiting their therapeutic relevance .
- Cabazitaxel Impurity 15 (Boc-protected variant) is a synthetic intermediate with improved solubility due to the Boc group’s polar nature .
Substituent Variations
Electron-donating and bulky substituents alter electronic properties and steric hindrance:
- The 4-methoxyphenyl group in the target compound enhances electron density, leading to red-shifted UV absorption compared to H- or F-substituted analogs .
- Dimethyl substituents (e.g., in TCI America’s compound) increase steric hindrance, reducing reactivity but improving thermal stability .
Key Research Findings
Stereochemical Impact : The (4S,5R) configuration is indispensable for paclitaxel’s microtubule-stabilizing activity. Isomers with inverted configurations show <10% activity in cytotoxicity assays .
Substituent Effects :
- Methoxy groups enhance electron density, improving binding to hydrophobic pockets in β-tubulin .
- Bulky groups (e.g., Boc, dimethyl) reduce metabolic degradation but may hinder target engagement .
Synthetic Utility : The target compound’s carboxylic acid group facilitates esterification with taxane cores, while modifications like Boc protection streamline purification .
Biological Activity
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 949023-16-9) is a compound with potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C24H21NO5
- Molecular Weight : 403.43 g/mol
- Structure : The compound features an oxazolidine ring, which is significant in various biological activities.
Biological Activity Overview
The biological activity of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has been investigated primarily through its antiproliferative effects against cancer cell lines. This section summarizes key findings from various studies.
Anticancer Activity
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Cell Line Studies :
- The compound has shown promising results against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
- For instance, studies have reported IC50 values ranging from 6.2 μM to 19.7 μM for different derivatives related to oxazolidines, suggesting moderate to strong antiproliferative effects against these cell lines .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested :
- Gram-positive: Bacillus subtilis
- Gram-negative: Escherichia coli
Results indicated that while some derivatives exhibited antibacterial activity, the overall effectiveness was limited compared to traditional antibiotics. Selective toxicity towards cancer cells was noted, which is a desirable trait for anticancer agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Table 2: Antimicrobial Activity
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to or derived from 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid:
- Study on Antiproliferative Effects :
- Preclinical Evaluations :
Q & A
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?
- Methodological Answer :
- In vitro : Use RAW 264.7 macrophages (LPS-induced inflammation) for anti-inflammatory assays and NCI-60 cell lines for cytotoxicity screening.
- In vivo : Murine models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg). Monitor pharmacokinetics (plasma half-life via LC-MS/MS) to guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
